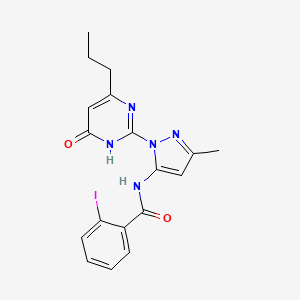

6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one is a synthetic compound often investigated in the realms of medicinal and organic chemistry due to its unique molecular structure. This compound features a quinoline derivative, a pyrimidine ring, and a trifluoromethylphenyl group, each contributing distinct chemical properties that make it a subject of interest in various research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one typically involves multi-step procedures:

Formation of Quinoline Derivative: : Starting with a suitable precursor like 3,4-dihydroquinoline, protection and functionalization steps are applied to introduce the necessary functional groups.

Pyrimidine Ring Formation: : Using reagents such as guanidine or amidine derivatives, the pyrimidine ring is constructed through cyclization reactions.

Thioether Linkage Introduction: : The connection between the pyrimidine ring and quinoline derivative is achieved using suitable thioether formation reactions, often employing thiol reagents.

Incorporation of Trifluoromethylphenyl Group: : This step is typically performed through substitution reactions, involving trifluoromethylated aromatic compounds under controlled conditions.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to improve yield, reduce reaction times, and ensure cost-effectiveness. This often involves refining reaction conditions, such as temperature control, solvent selection, and purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one undergoes a variety of chemical reactions:

Oxidation: : It can undergo oxidative transformations, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Reductive reactions are feasible, particularly under hydrogenation conditions with catalysts such as palladium on carbon.

Substitution: : Both nucleophilic and electrophilic substitution reactions are prominent, especially at the aromatic and heterocyclic moieties.

Addition Reactions: : The compound can engage in addition reactions, particularly at the double bonds within its structure.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and various halogenating and alkylating agents. Major products formed depend on the specific reaction and conditions but often include derivatives with altered functional groups enhancing its chemical diversity.

Aplicaciones Científicas De Investigación

This compound finds extensive application across various scientific fields:

Chemistry: : Used as a precursor or intermediate in organic synthesis, aiding in the construction of complex molecular architectures.

Biology: : Investigated for its potential bioactivity, including enzyme inhibition and receptor modulation studies.

Medicine: : Explored for its therapeutic potential, particularly in developing pharmaceuticals targeting specific pathways or diseases.

Industry: : Applied in material science for creating advanced materials with unique properties, such as increased chemical resistance or specific functional attributes.

Mecanismo De Acción

The exact mechanism by which 6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one exerts its effects is complex and depends on the specific application:

Molecular Targets: : It interacts with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding or inhibition.

Pathways Involved: : Key pathways affected include signal transduction, metabolic pathways, and cellular processes like apoptosis or proliferation.

Comparación Con Compuestos Similares

Comparing this compound with similar ones, we notice several unique aspects:

6-amino-2-((2-(2-hydroxyquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-phenylpyrimidin-4(1H)-one: : Lacks the trifluoromethylphenyl group, making it less hydrophobic and potentially altering its bioactivity.

6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(4-methylphenyl)pyrimidin-4(1H)-one: : Contains a methyl group instead of a trifluoromethyl group, influencing its electronic properties and reactivity.

These comparisons highlight its unique chemical and physical properties, contributing to its distinct role in research and application fields.

This compound, with its intricate structure and multifaceted chemical behavior, continues to be a valuable subject in scientific investigation, driving advancements across multiple disciplines.

Propiedades

IUPAC Name |

6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2S/c23-22(24,25)15-7-3-8-16(11-15)29-18(26)12-19(30)27-21(29)32-13-20(31)28-10-4-6-14-5-1-2-9-17(14)28/h1-3,5,7-9,11-12H,4,6,10,13,26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRXFBMPXJJMST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC(=C4)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)

![4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2385541.png)

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2385545.png)

![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2385548.png)

![2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2385558.png)

![9-Oxa-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B2385559.png)